(1,2-13C2)butanoic acid

Catalog No.
S1914393
CAS No.
286367-72-4
M.F
C4H8O2
M. Wt
90.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2-13C2)butanoic acid

CAS Number

286367-72-4

Product Name

(1,2-13C2)butanoic acid

IUPAC Name

(1,2-13C2)butanoic acid

Molecular Formula

C4H8O2

Molecular Weight

90.09 g/mol

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3+1,4+1

InChI Key

FERIUCNNQQJTOY-CQDYUVAPSA-N

SMILES

CCCC(=O)O

Canonical SMILES

CCCC(=O)O

Isomeric SMILES

CC[13CH2][13C](=O)O

Unveiling Metabolic Pathways with Isotopic Labeling

The presence of ¹³C isotopes in Butyric acid-1,2-13C2 allows researchers to track its movement and transformation within a system. When this isotopically labeled molecule is introduced into an organism or biological process, scientists can monitor its fate using techniques like Mass Spectrometry . By analyzing the distribution of ¹³C isotopes in resulting products, researchers can elucidate metabolic pathways – the intricate routes molecules take within cells or organisms. This information is crucial for understanding how organisms utilize nutrients, synthesize essential molecules, and maintain their overall health.

(1,2-Carbon-13)butanoic acid, also known as butyric acid-1,2-^13C_2, is a stable isotope-labeled derivative of butanoic acid. Its molecular formula is C₄H₈O₂, and it features two carbon atoms that are isotopically labeled with carbon-13 (^13C). This compound is an oily, colorless liquid with a characteristic unpleasant odor, commonly associated with rancid butter, from which its name derives. Butanoic acid is a short-chain saturated fatty acid that plays a significant role in various biological processes and industrial applications.

Typical of carboxylic acids:

  • Esterification: Reacts with alcohols to form esters, which are often used in flavorings and fragrances.
    RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}
  • Saponification: Reacts with sodium hydroxide to produce sodium butyrate and water.
    C4H8O2+NaOHC4H7O2Na+H2O\text{C}_4\text{H}_8\text{O}_2+\text{NaOH}\rightarrow \text{C}_4\text{H}_7\text{O}_2\text{Na}+\text{H}_2\text{O}
  • Decarboxylation: Under certain conditions, butanoic acid can lose carbon dioxide to yield hydrocarbons.

Butanoic acid is known for its biological significance. It serves as a vital energy source for colonocytes (cells of the colon) and plays a role in gut health. Additionally, it has been studied for its potential effects on metabolism and its role as a signaling molecule in various physiological processes. In particular, butanoic acid has been shown to exhibit anti-inflammatory properties and may influence the gut microbiome positively.

The synthesis of (1,2-Carbon-13)butanoic acid can be achieved through various methods:

  • Microbial Fermentation: Anaerobic bacteria such as Clostridium butyricum can produce butanoic acid through the fermentation of carbohydrates.
  • Chemical Synthesis: It can be synthesized from acetic acid via the following reaction:
    2CH3COOHC4H8O2+CO2+H2O2\text{CH}_3\text{COOH}\rightarrow \text{C}_4\text{H}_8\text{O}_2+\text{CO}_2+\text{H}_2\text{O}
  • Labeled Isotope Incorporation: The incorporation of carbon-13 isotopes can be achieved during the fermentation or chemical synthesis process by using labeled precursors.

(1,2-Carbon-13)butanoic acid has several applications:

  • Nutritional Studies: Used as a tracer in metabolic studies to understand fatty acid metabolism.
  • Flavoring Agents: Employed in the food industry for its characteristic flavor profile.
  • Pharmaceuticals: Investigated for potential therapeutic roles in metabolic disorders and gut health.

Research on (1,2-Carbon-13)butanoic acid includes interaction studies that explore its effects on metabolic pathways and gut microbiota. The compound's ability to influence short-chain fatty acid levels has implications for health, particularly in relation to inflammatory bowel diseases and obesity. Studies have shown that butanoic acid can modulate immune responses and may have protective effects against certain diseases.

Several compounds are structurally or functionally similar to (1,2-Carbon-13)butanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaCharacteristicsUnique Features
Butanoic AcidC₄H₈O₂Colorless liquid, unpleasant odorNaturally occurring in rancid butter
Propanoic AcidC₃H₆O₂Short-chain carboxylic acidOne carbon shorter than butanoic acid
Pentanoic AcidC₅H₁₀O₂Colorless liquidOne carbon longer than butanoic acid
Hexanoic AcidC₆H₁₂O₂Fatty odorUsed in flavorings and perfumes
Malonic AcidC₄H₆O₄Dicarboxylic acidContains two carboxyl groups

(1,2-Carbon-13)butanoic acid's unique feature lies in its isotopic labeling, which allows for precise tracking in biological studies and metabolic research. This labeling distinguishes it from other fatty acids by enabling researchers to study metabolic pathways involving short-chain fatty acids more effectively.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1,2-~13~C_2_)Butanoic acid

Dates

Modify: 2024-04-14

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